molecular formula C9H11BrMg B1650159 3-iso-Propylphenylmagnesium bromide CAS No. 113375-21-6

3-iso-Propylphenylmagnesium bromide

Cat. No.: B1650159
CAS No.: 113375-21-6
M. Wt: 223.39 g/mol
InChI Key: HPRMMJDEODNSCW-UHFFFAOYSA-M
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Description

3-iso-Propylphenylmagnesium bromide is a chemical compound with the molecular formula C9H11BrMg . It is typically found as a 0.50 M solution in tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with an isopropyl group attached, and a magnesium atom that is bonded to both the phenyl ring and a bromine atom .


Chemical Reactions Analysis

Grignard reagents like this compound are highly reactive and can participate in a variety of chemical reactions. They are often used in organic synthesis for the formation of carbon-carbon bonds . For example, they can react with electrophiles such as carbonyl compounds to form alcohols . They can also participate in cross-coupling reactions with aryl halides .

Mechanism of Action

The mechanism of action of Grignard reagents involves the nucleophilic attack of the carbon atom on an electrophile. The carbon atom is nucleophilic because it carries a partial negative charge due to the polar covalent bond with the magnesium atom .

Safety and Hazards

3-iso-Propylphenylmagnesium bromide is considered hazardous. It is highly flammable and reacts violently with water . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

The use of Grignard reagents like 3-iso-Propylphenylmagnesium bromide in organic synthesis continues to be an area of active research. They are valuable tools for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules . Future research may focus on developing new reactions involving Grignard reagents, improving the efficiency and selectivity of existing reactions, and exploring their use in the synthesis of new materials and pharmaceuticals .

Properties

IUPAC Name

magnesium;propan-2-ylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRMMJDEODNSCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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